molecular formula C22H28O4 B118471 Estradiol diacetate CAS No. 3434-88-6

Estradiol diacetate

Cat. No.: B118471
CAS No.: 3434-88-6
M. Wt: 356.5 g/mol
InChI Key: VQHQLBARMFAKSV-WIYBCGNWSA-N
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Description

Estradiol diacetate, also known as estradiol 3,17β-diacetate, is a synthetic estrogen and an ester of estradiol. It is specifically the C3 and C17β diacetate ester of estradiol. This compound has not been marketed for clinical use . This compound is related to other estradiol esters such as estradiol acetate and estradiol 17β-acetate .

Mechanism of Action

Target of Action

Estradiol diacetate (EDA), or estradiol 3,17β-diacetate, is an estrogen and an estrogen ester . The primary targets of EDA are the estrogen receptors (ER), including ERα and ERβ subtypes . These receptors are located in various tissues, including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .

Mode of Action

This compound, as a prodrug of estradiol, exerts its effects by binding to the estrogen receptors . Once bound, the estrogen receptor-ligand complex can enter the nucleus of the target cell and regulate gene transcription, leading to the formation of messenger RNA . This process results in the modulation of protein synthesis and cellular function, which is the basis for the physiological and pharmacological actions of estradiol .

Biochemical Pathways

The biochemical pathways affected by this compound are those regulated by estrogen. These pathways are involved in a wide range of biological processes, including reproductive physiology, bone health, cardiovascular function, and cognitive health .

Pharmacokinetics

This compound is a prodrug ester of estradiol, which means it is metabolized in the body to produce estradiol . The use of an ester side-chain, such as in this compound, improves the oral bioavailability of estradiol, which has low oral bioavailability on its own . This is because the ester side-chain increases the lipophilicity of the compound, enhancing its absorption and bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its conversion to estradiol and the subsequent activation of estrogen receptors. This can lead to a variety of effects, depending on the specific tissues and cells involved. For example, in the reproductive system, activation of estrogen receptors can influence the menstrual cycle, fertility, and pregnancy . In bone, it can help maintain bone density . In the brain, it can affect mood and cognitive function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors that affect the absorption, distribution, metabolism, and excretion of the compound can impact its action and efficacy. These factors can include the individual’s age, sex, health status, genetic factors, diet, and use of other medications . Additionally, factors that affect the stability of the compound, such as temperature and pH, can also influence its action .

Biochemical Analysis

Biochemical Properties

Estradiol diacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the enzyme aromatase . The nature of these interactions is complex and involves specific biologic actions .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of estradiol diacetate involves the esterification of estradiol with acetic anhydride. The reaction typically occurs in the presence of a catalyst such as pyridine or another base to facilitate the esterification process. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Estradiol diacetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed to yield estradiol and acetic acid.

    Oxidation: this compound can be oxidized to form estrone diacetate.

    Reduction: Reduction reactions can convert this compound back to estradiol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Hydrolysis: Estradiol and acetic acid.

    Oxidation: Estrone diacetate.

    Reduction: Estradiol.

Scientific Research Applications

Estradiol diacetate has several applications in scientific research:

Comparison with Similar Compounds

  • Estradiol acetate
  • Estradiol 17β-acetate
  • Estradiol benzoate
  • Estradiol cypionate
  • Estradiol valerate .

Properties

CAS No.

3434-88-6

Molecular Formula

C22H28O4

Molecular Weight

356.5 g/mol

IUPAC Name

[(8R,9R,13S,14S,17S)-3-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C22H28O4/c1-13(23)25-16-5-7-17-15(12-16)4-6-19-18(17)10-11-22(3)20(19)8-9-21(22)26-14(2)24/h5,7,12,18-21H,4,6,8-11H2,1-3H3/t18-,19+,20-,21-,22-/m0/s1

InChI Key

VQHQLBARMFAKSV-WIYBCGNWSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)C)C

SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)C)C

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)C)C

3434-88-6

Pictograms

Health Hazard

Synonyms

(17β)-Estra-1,3,5(10)-triene-3,17-diol 3,17-Diacetate;  Estradiol Diacetate;  3,17β-Diacetoxyestra-1,3,5(10)-triene;  Estra-1,3,5(10)-triene-3,17β-diol Diacetate;  Estradiol-3,17-diacetate;  Estradiol-3,17β-diacetate;  NSC 106559;  β-Estradiol Diacetate; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under nitrogen, acetic anhydride (50 mL, 264.5 mmol) was added to a solution of estradiol (1a) (20.0 g, 73.43 mmol) in dry pyridine (200 mL). The reaction mixture was stirred at room temperature overnight (16 h). The next morning, analysis by tlc (5% acetone/CH2Cl2) indicated a complete reaction. The mixture was cooled in an ice bath and the excess acetic anhydride quenched by addition of methanol (25 mL). The mixture was stirred at 0° C. for one hour and then allowed to warm to room temperature. The solvents were removed in vacuo and the solid residue crystallized from hot methanol to give the pure diacetate (2a) (24.87 g, 95%).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%
Customer
Q & A

Q1: How does estradiol diacetate differ from estradiol in terms of its metabolism in the skin?

A: this compound, a double ester of estradiol, undergoes enzymatic conversion in the skin to estradiol. Research suggests that ultrasound pretreatment of hairless mouse skin can significantly reduce the rate constants of skin metabolism for both this compound and its intermediate metabolite, estradiol monoacetate []. This highlights the potential influence of external factors on the bioconversion kinetics of estradiol esters.

Q2: Can Fusarium culmorum differentiate between various steroid esters for hydrolysis?

A: Yes, Fusarium culmorum exhibits regioselective hydrolysis of ester bonds in specific steroid esters. For instance, while it hydrolyzes 4-ene-3-oxo steroid esters at the C-17 position, this compound undergoes hydrolysis primarily at the C-3 position []. This selectivity impacts the metabolic products generated, as evidenced by the absence of estrone (a major estradiol metabolite) when this compound is transformed by this microorganism.

Q3: How does the presence of a chlorine atom at the C-4 position affect the metabolism of testosterone acetate by Fusarium culmorum?

A: The introduction of a chlorine atom at the C-4 position significantly alters the metabolic pathway. Unlike testosterone propionate which yields both 6β- and 15α-hydroxy derivatives, 4-chlorotestosterone acetate primarily results in the formation of 3β,15α-dihydroxy-4α-chloro-5α-androstan-17-one []. Notably, 6β-hydroxy-4-chloroandrostenedione, a common product of 4-chlorotestosterone metabolism, is not detected after the transformation of 4-chlorotestosterone acetate by Fusarium culmorum. This suggests that the chlorine atom at C-4 hinders 17β-saponification and diverts the metabolic pathway.

Q4: Beyond its use in hormone replacement therapy, are there other applications for this compound in scientific research?

A: this compound serves as a valuable starting material for synthesizing novel compounds with potential biological activities. For example, it can be utilized in boron trifluoride etherate-catalyzed aldol condensation reactions with steroid sapogenins to create unique hybrid steroid dimers []. These novel compounds may possess distinct pharmacological profiles and could be further explored for therapeutic applications.

Q5: Can this compound be chemically modified to create new molecules for research?

A: Yes, the structure of this compound can be modified to create new molecules with potentially different biological properties. For example, regioselective A-ring iodination of estradiol diacetates can be achieved []. This type of chemical modification allows researchers to explore the structure-activity relationship of this compound derivatives and potentially develop compounds with enhanced activity, selectivity, or other desirable characteristics.

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